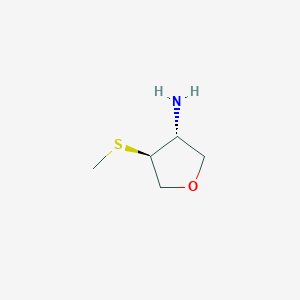

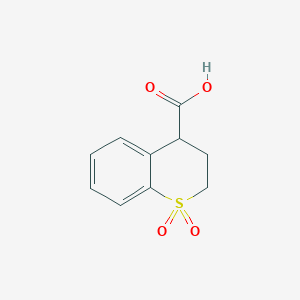

![molecular formula C10H12N2OS B2883956 2-(烯丙基硫代)-6,7-二氢-3H-环戊并[d]嘧啶-4(5H)-酮 CAS No. 905084-13-1](/img/structure/B2883956.png)

2-(烯丙基硫代)-6,7-二氢-3H-环戊并[d]嘧啶-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

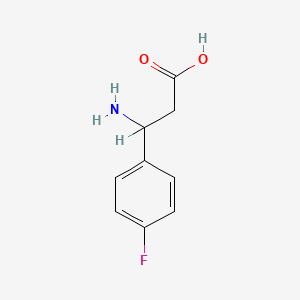

The compound “2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one” is a pyrimidinone derivative. Pyrimidinones are a type of heterocyclic compound that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “allylthio” group attached at the 2-position indicates the presence of a sulfur atom bonded to an allyl group, which is a propene molecule missing one hydrogen .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through cyclization reactions . For instance, 2-allylthio-5-ethyl-6-methyl-4(3H)-pyrimidinone does not cyclize in the presence of sulfuric acid but forms the hydrogen sulfate with retention of the allyl group .科学研究应用

抗病毒活性

类似于 2-(烯丙基硫代)-6,7-二氢-3H-环戊并[d]嘧啶-4(5H)-酮的衍生物的早期应用之一包括合成它们以用于抗病毒目的。Legraverend 等人 (1985 年) 的一项研究合成了 7-脱氮鸟苷的碳环类似物,其中烯丙基起着至关重要的作用。这些化合物对细胞培养中的单纯疱疹病毒 1 型和 2 型 (HSV1 和 HSV2) 的繁殖表现出选择性抑制活性,表明潜在的抗病毒应用 (Legraverend、M.、Ngongo-Tekam、R. M.、Bisagni、E.、& Zerial、A.,1985 年)。

抗 HIV-1 活性

对衍生物的潜在抗 HIV-1 活性的研究展示了另一个应用。Khalifa 和 Al-Omar (2014 年) 合成了带有烯丙基的新衍生物,显示出对 HIV-1 的中等至良好活性。具体来说,在嘧啶核心的 C-2 位具有 3-羟丙基硫代取代基的化合物表现出有效的抗 HIV-1 活性,表明结构变化对生物活性的影响 (Khalifa、N. 和 Al-Omar、M.,2014 年)。

细胞毒性活性

Kökbudak 等人 (2020 年) 探讨了 7-硫代氧杂唑并[1,5-f]嘧啶-2-酮衍生物的细胞毒性活性,这些衍生物是从 1-氨基-2-硫代氧杂-1,2-二氢嘧啶衍生物开始合成的。这些化合物针对人肝癌和乳腺癌细胞系进行了测试,展示了硫代氧杂衍生物在癌症研究中的潜力 (Kökbudak、Z.、Saracoglu、M.、Akkoç、S.、Çimen、Z.、Yilmazer、M.、& Kandemirli、F.,2020 年)。

抗菌评价

Baylis-Hillman 衍生物的脲的合成和评估,导致形成与 2-(烯丙基硫代)-6,7-二氢-3H-环戊并[d]嘧啶-4(5H)-酮相关的化合物,证明了抗菌活性。该类中的一些化合物显示出与标准抗菌剂相当的活性,突出了它们在解决细菌感染方面的潜力 (Nag、S.、Pathak、R.、Kumar、M.、Shukla、P. 和 Batra、S.,2006 年)。

作用机制

Target of Action

The primary target of HMS3455P10 is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the synthesis of long-chain fatty acids.

Mode of Action

HMS3455P10 interacts with its target, the acetyl-CoA carboxylase enzyme, by docking onto it

Pharmacokinetics

A related compound was found to have good traditional drug-like properties , suggesting that HMS3455P10 might also exhibit favorable pharmacokinetic characteristics.

Result of Action

HMS3455P10 has been tested for its in vitro antimicrobial activity on Gram-positive and Gram-negative bacteria, as well as anti-fungal activity

属性

IUPAC Name |

2-prop-2-enylsulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-6-14-10-11-8-5-3-4-7(8)9(13)12-10/h2H,1,3-6H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMUVDJYUQVTPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(CCC2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

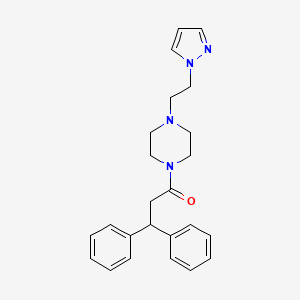

![2-[1-(3-Phenylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2883877.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2883885.png)

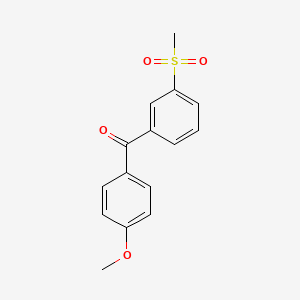

![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)

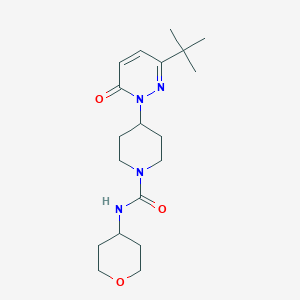

![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)